molecular formula C26H22N2 B12828323 4,4'-(2,2-Diphenylethene-1,1-diyl)dianiline

4,4'-(2,2-Diphenylethene-1,1-diyl)dianiline

Cat. No.: B12828323
M. Wt: 362.5 g/mol
InChI Key: YCTZXQQVAUBBLL-UHFFFAOYSA-N
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Description

4,4’-(2,2-Diphenylethene-1,1-diyl)dianiline is an organic compound with the molecular formula C26H22N2 It is characterized by the presence of two aniline groups attached to a central diphenylethene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(2,2-Diphenylethene-1,1-diyl)dianiline typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,2-diphenylethene, which can be obtained through the Wittig reaction between benzaldehyde and benzyltriphenylphosphonium chloride.

    Formation of the Central Moiety: The diphenylethene intermediate is then subjected to a coupling reaction with aniline in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions.

    Final Product: The resulting product is purified through recrystallization or column chromatography to obtain pure 4,4’-(2,2-Diphenylethene-1,1-diyl)dianiline.

Industrial Production Methods

In an industrial setting, the production of 4,4’-(2,2-Diphenylethene-1,1-diyl)dianiline may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and high-yield synthesis. The use of automated purification systems, such as high-performance liquid chromatography (HPLC), can further enhance the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4’-(2,2-Diphenylethene-1,1-diyl)dianiline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to yield reduced amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine gas (Cl2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Halogenated or alkylated aniline derivatives.

Scientific Research Applications

4,4’-(2,2-Diphenylethene-1,1-diyl)dianiline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism by which 4,4’-(2,2-Diphenylethene-1,1-diyl)dianiline exerts its effects is primarily related to its ability to interact with various molecular targets through its aniline groups. These interactions can involve hydrogen bonding, π-π stacking, and other non-covalent interactions, which can influence the compound’s behavior in different environments. The central diphenylethene moiety also contributes to the compound’s photophysical properties, making it useful in applications such as fluorescence imaging and organic electronics.

Comparison with Similar Compounds

Similar Compounds

    4,4’-(2,2-Diphenylethene-1,1-diyl)dibenzonitrile: Similar structure but with nitrile groups instead of aniline groups.

    4,4’-(2,2-Diphenylethene-1,1-diyl)dibenzaldehyde: Contains aldehyde groups instead of aniline groups.

Uniqueness

4,4’-(2,2-Diphenylethene-1,1-diyl)dianiline is unique due to its combination of aniline groups and a central diphenylethene moiety, which imparts distinct chemical and photophysical properties. This makes it particularly valuable in applications requiring specific interactions with molecular targets or unique optical characteristics.

Properties

Molecular Formula

C26H22N2

Molecular Weight

362.5 g/mol

IUPAC Name

4-[1-(4-aminophenyl)-2,2-diphenylethenyl]aniline

InChI

InChI=1S/C26H22N2/c27-23-15-11-21(12-16-23)26(22-13-17-24(28)18-14-22)25(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-18H,27-28H2

InChI Key

YCTZXQQVAUBBLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N)C4=CC=CC=C4

Origin of Product

United States

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